molecular formula C15H26N2O4 B12374189 Sco-peg2-NH2

Sco-peg2-NH2

Cat. No.: B12374189
M. Wt: 298.38 g/mol
InChI Key: NYFRSGZGTKNLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Sco-peg2-NH2 is synthesized through a series of chemical reactions involving polyethylene glycol and other reagents. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Sco-peg2-NH2 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and various catalysts . The major products formed from these reactions are typically modified polyethylene glycol derivatives and other functionalized molecules.

Mechanism of Action

The mechanism of action of Sco-peg2-NH2 involves its role as a cleavable linker in antibody-drug conjugates. The compound facilitates the attachment of therapeutic agents to antibodies, which can then target specific cells. Upon reaching the target cells, the linker is cleaved, releasing the therapeutic agents to exert their effects . The molecular targets and pathways involved include the specific binding of antibodies to cell surface receptors and the subsequent internalization and cleavage of the linker .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H26N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h14H,1-4,6,8-13,16H2,(H,17,18)

InChI Key

NYFRSGZGTKNLDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCN

Origin of Product

United States

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